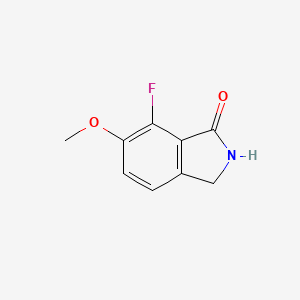

7-Fluoro-6-methoxyisoindolin-1-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-fluoro-6-methoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-13-6-3-2-5-4-11-9(12)7(5)8(6)10/h2-3H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMQYRIHNKEHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CNC2=O)C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729356 | |

| Record name | 7-Fluoro-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007455-31-3 | |

| Record name | 7-Fluoro-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Fluoro 6 Methoxyisoindolin 1 One and Analogues

Classical and Contemporary Approaches to Isoindolinone Core Synthesis

The construction of the isoindolinone ring can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern transition metal-catalyzed processes. These methods offer diverse pathways to access a wide array of substituted isoindolinones.

Directed Lithiation-Substitution-Cyclization Strategies for Isoindolinone Formation

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic compounds and has been effectively employed in the synthesis of isoindolinones. This strategy typically involves the use of a directing group to facilitate the deprotonation of an ortho-position by a strong lithium base, followed by quenching with an electrophile and subsequent cyclization to form the lactam ring.

One notable approach involves the lithiation of N'-benzyl-N,N-dimethylureas. In this method, the urea (B33335) moiety acts as the directing group. Treatment of a substituted N'-benzyl-N,N-dimethylurea with a strong base like tert-butyllithium (B1211817) (t-BuLi) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures leads to lithiation at the ortho-position of the benzyl (B1604629) group. The resulting organolithium intermediate can then react with various electrophiles. Subsequent intramolecular cyclization affords the corresponding 3-substituted isoindolin-1-ones in high yields. nih.govgoogle.comacademie-sciences.fr This method is particularly advantageous as it allows for the introduction of a wide range of substituents at the 3-position in a one-pot procedure. nih.govgoogle.comacademie-sciences.fr

Another lithiation-based strategy involves the lithiation of N-tert-butyl-N-benzylbenzamides. The lithiation of these precursors can lead to intermediates that cyclize. Subsequent oxidation to re-aromatize the benzene (B151609) ring, followed by the removal of the tert-butyl protecting group, yields the desired isoindolin-1-one (B1195906). google.com

These lithiation-based methods provide a versatile and efficient means for the construction of the isoindolinone core, allowing for the synthesis of a diverse library of analogs.

Transition Metal-Catalyzed Syntheses of Isoindolinones

Transition metal catalysis has emerged as a cornerstone of modern organic synthesis, and it has been extensively applied to the construction of heterocyclic systems, including isoindolinones. google.comresearchgate.netresearchgate.net Catalysts based on palladium, nickel, rhodium, and other transition metals enable a variety of transformations, such as C-H activation, cross-coupling, and carbonylation reactions, to build the isoindolinone framework. google.com

Nickel catalysis has proven effective in the synthesis of 3-substituted isoindolinones through amidoalkylation reactions. An efficient method utilizes nickel(II) perchlorate (B79767) hexahydrate (Ni(ClO₄)₂·6H₂O) to promote the reaction between γ-hydroxy lactams and various nucleophiles. This transformation generates N-acyliminium ion intermediates, which are then trapped by carbon, nitrogen, oxygen, or sulfur-based nucleophiles.

The reaction demonstrates broad substrate scope, tolerating a variety of functional groups and proceeding in both intermolecular and intramolecular fashions to afford 3-substituted and fused isoindolinone derivatives, respectively, in moderate to good yields. This strategy is notable for its operational simplicity and the ability to be scaled up. Another approach involves the nickel-catalyzed reductive dicarbofunctionalization of 1,1-disubstituted enamides with unactivated alkyl iodides to produce 3,3-dialkyl-substituted isoindolinones.

Table 1: Nickel-Catalyzed Amidoalkylation with Various Nucleophiles

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

| Carbon | Ketones, Arenes | 3-Alkyl/Aryl-isoindolinones | |

| Nitrogen | Amines | 3-Amino-isoindolinones | |

| Oxygen | Alcohols | 3-Alkoxy-isoindolinones | |

| Sulfur | Thiols | 3-Thio-isoindolinones |

Palladium-catalyzed reactions have been instrumental in the synthesis of isoindolinones, often through C-H activation and carbonylation pathways. A notable example is the direct C-H carbonylation of free primary benzylamines to produce benzolactams, the core structure of isoindolinones. In this process, the primary amine group acts as a directing group, facilitating the palladium-catalyzed carbonylation of an ortho C-H bond with carbon monoxide (CO).

This method is atom- and step-economical as it avoids the need for pre-functionalized substrates and protecting groups. The reaction conditions are typically mild, often proceeding under atmospheric pressure of CO. The scope of this reaction is broad, accommodating a range of substituted benzylamines and affording the corresponding benzolactams in good to excellent yields. This strategy has been successfully applied to the concise synthesis of bioactive molecules. Other palladium-catalyzed methods include cascade reactions involving C(sp³)–H functionalization and Heck-carbonylation.

One-Pot Reaction Sequences in Isoindolinone Synthesis

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.govgoogle.comacademie-sciences.fr Several one-pot methodologies have been developed for the synthesis of isoindolinones.

As previously mentioned, the directed lithiation-substitution-cyclization strategy is often performed as a one-pot process, providing a rapid and efficient route to 3-substituted isoindolinones. nih.govgoogle.comacademie-sciences.fr Another example involves the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde (B127526). This method allows for the direct synthesis of N-substituted isoindolinones from readily available starting materials in a single step.

Furthermore, multicomponent cascade reactions have been designed for the synthesis of complex isoindolinone derivatives. For instance, the reaction of β-ketocarboxylic acids, primary amines, and 2-carboxybenzaldehyde (B143210) can be promoted by cetrimonium (B1202521) bromide in water to yield novel isoindolinones. Ultrasound-assisted one-pot synthesis from (Z)-3-benzylideneisobenzofuran-1(3H)-ones and primary amines has also been reported as an efficient and green protocol. These one-pot strategies highlight the continuous efforts to develop more sustainable and practical methods for the construction of the isoindolinone framework.

Targeted Synthesis of 7-Fluoro-6-methoxyisoindolin-1-one via Advanced Chemical Routes

While general methodologies for isoindolinone synthesis are well-established, the specific synthesis of this compound is not extensively detailed in readily accessible scientific literature. However, based on the synthetic principles outlined above, a plausible retrosynthetic analysis can be proposed. The target molecule could potentially be synthesized from a suitably substituted benzene derivative.

A likely starting material would be a 2-methyl-4-fluoro-5-methoxybenzoic acid or a related derivative. The synthesis could proceed through several hypothetical routes:

Route A: Halogenation followed by Cyanation and Cyclization: This would involve the bromination of the methyl group of the starting benzoic acid derivative, followed by conversion to a nitrile. Subsequent hydrolysis and cyclization, or direct cyclization of an intermediate amide, could yield the target isoindolinone.

Route B: C-H Activation/Functionalization: A strategy involving the direct C-H functionalization of a precursor like 3-fluoro-4-methoxy-N-methylbenzamide could be envisioned. A transition metal-catalyzed intramolecular cyclization could then form the five-membered lactam ring.

Route C: From a Pre-formed Phthalide (B148349): Synthesis could start from a 6-fluoro-5-methoxyphthalide, which could then be reacted with ammonia (B1221849) or a protected ammonia equivalent to open the lactone ring and subsequently cyclize to the desired isoindolinone.

The development of a specific and optimized synthetic route for this compound would likely require empirical investigation, adapting and refining the established methodologies for isoindolinone synthesis to the specific electronic and steric properties of the fluorinated and methoxylated precursor.

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of this compound hinges on the efficient preparation of appropriately functionalized benzene ring precursors. These precursors must contain the requisite fluorine and methoxy (B1213986) substituents at positions that will ultimately become the 7- and 6-positions of the isoindolinone ring system, respectively. Additionally, they require functional groups that can be readily converted into the lactam ring.

Strategies for Building Fluorinated and Methoxylated Benzene Ring Systems

The introduction of fluorine and methoxy groups onto an aromatic ring requires careful consideration of directing effects and reaction compatibility. Several strategies can be employed to construct the necessary 4-fluoro-5-methoxy substituted benzene core.

One common approach begins with commercially available fluorinated and methoxylated starting materials. For instance, the synthesis of related compounds often utilizes precursors like 5-fluoro-2-methoxybenzoic acid. smolecule.comsigmaaldrich.com The synthesis of a key intermediate, 4-fluoro-2-methoxy-5-nitroaniline, has been reported, which involves the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide. google.com This methodology establishes the desired fluoro-methoxy substitution pattern, with the nitro group serving as a handle for further functionalization.

Another strategy involves the functionalization of simpler aromatic precursors. For example, the synthesis of 4-fluoro-2-methylbenzoic acid has been achieved through a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis and separation of isomers. google.com Subsequent oxidation of the methyl group could, in principle, provide a carboxylic acid group necessary for lactam formation. The oxidation of toluene (B28343) derivatives to benzoic acids is a well-established industrial process. googleapis.comacs.org

A plausible precursor for this compound is a substituted phthalic acid or its anhydride (B1165640), such as 4-fluoro-5-methoxyphthalic acid. The synthesis of substituted phthalimides, which can be precursors to isoindolinones, has been demonstrated from the corresponding phthalic anhydrides. For example, 4-fluorophthalimide derivatives have been synthesized by condensing 4-fluorophthalic anhydride with various aromatic amines. nih.gov The synthesis of a tetrafluorinated N-methylphthalimide has also been reported, highlighting methods for creating highly fluorinated aromatic systems. google.com

The following table summarizes potential precursors and the general synthetic strategies to obtain them.

| Precursor Name | Starting Material(s) | Key Reaction(s) |

| 4-Fluoro-5-methoxy-2-methylbenzoic acid | m-Fluorotoluene | Friedel-Crafts acylation, Hydrolysis |

| 4-Fluoro-2-methoxy-5-nitroaniline | 2,4-Difluoro-1-nitrobenzene | Nucleophilic aromatic substitution with methoxide, Reduction of nitro group |

| 4-Fluorophthalic anhydride | 4-Fluorophthalic acid | Dehydration |

| Substituted Phthalic Acids | Substituted o-xylenes or naphthalenes | Oxidation |

Incorporation of the Lactam Ring System

With a suitably functionalized benzene precursor in hand, the next critical step is the construction of the isoindolinone's five-membered lactam ring. Several synthetic methods are available for this transformation.

One of the most direct methods involves the reductive amination of an ortho-phthalaldehydic acid or its ester derivative. The reaction of o-phthalaldehydic acid methyl ester with various azides has been shown to produce N-substituted isoindolinones. rsc.orgrsc.org This approach involves an initial aza-Wittig reaction followed by cyclization. Similarly, the condensation of o-phthalaldehyde with amines can also yield isoindolinones. acs.org

Another common strategy is the reduction of a phthalimide. Phthalimides, readily prepared from the corresponding phthalic anhydrides, can be reduced to isoindolinones. While strong reducing agents like diborane (B8814927) can reduce phthalimides to isoindolines, careful control of reaction conditions can yield the desired isoindolinone. researchgate.net

The cyclization of a 2-formylbenzoic acid with an amine is another viable route. This can proceed through the formation of an intermediate imine followed by reduction and lactamization.

A more classical approach involves the amination of a phthalide. Phthalides can be synthesized from the corresponding phthalic anhydride or by the oxidation of 1,2-benzenedimethanol. rsc.orgnih.govsigmaaldrich.com The subsequent reaction of the phthalide with ammonia or a primary amine can lead to the formation of the isoindolinone ring.

The following table outlines various methods for the incorporation of the lactam ring.

| Precursor Type | Reagent(s) | Key Transformation(s) | Product |

| o-Phthalaldehydic acid methyl ester | Azides (e.g., benzyl azide) | Aza-Wittig reaction, Cyclization | N-Substituted Isoindolinone |

| o-Phthalaldehyde | Amines | Condensation, Cyclization | N-Substituted Isoindolinone |

| Phthalimide | Reducing agents (e.g., NaBH4) | Partial reduction | Isoindolinone |

| 2-Formylbenzoic acid | Amines, Reducing agent | Reductive amination, Cyclization | N-Substituted Isoindolinone |

| Phthalide | Ammonia or Primary Amine | Amination, Cyclization | Isoindolinone |

By combining the strategies for synthesizing the fluorinated and methoxylated benzene ring with the methods for incorporating the lactam ring, a variety of synthetic pathways to this compound and its analogues can be envisioned. The choice of a specific route would depend on the availability of starting materials, desired scale of synthesis, and functional group tolerance.

Chemical Transformations and Functionalization of 7 Fluoro 6 Methoxyisoindolin 1 One

Strategies for Further Derivatization of the Isoindolinone Core

The 7-fluoro-6-methoxyisoindolin-1-one core offers several sites for derivatization, including the nitrogen atom of the lactam, the C3-position, and the aromatic ring. Common strategies for modifying the isoindolinone scaffold include N-alkylation/arylation, C-H activation at the C3 position, and functionalization of the aromatic ring.

N-Functionalization: The nitrogen atom of the isoindolinone lactam is a common site for introducing a wide range of substituents. Standard N-alkylation conditions, such as the use of an appropriate alkyl halide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN), are generally applicable. Arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

C3-Functionalization: The C3-position of the isoindolinone ring is prone to functionalization. One common approach involves the generation of an N-acyliminium ion intermediate from a 3-hydroxyisoindolinone precursor, which can then be trapped by various nucleophiles. researchgate.net Although this compound itself does not possess a 3-hydroxy group, oxidation to the corresponding 3-hydroxy derivative would open up this avenue for derivatization. Another powerful strategy is the direct C-H functionalization of the C3-position, often catalyzed by transition metals like rhodium or palladium. nih.govacs.org

Aromatic Ring Functionalization: The fluorine and methoxy (B1213986) substituents on the benzene (B151609) ring direct further electrophilic aromatic substitution. The methoxy group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The interplay of these two groups will determine the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions.

A recent one-pot method for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols highlights an efficient and sustainable approach that could potentially be adapted for the synthesis of derivatives of this compound. nih.gov

Regioselective Functionalization and Substituent Introduction

Regioselectivity is a critical aspect of the functionalization of this compound, particularly for reactions involving the aromatic ring and the isoindolinone core.

Aromatic Ring: In electrophilic aromatic substitution reactions, the positions ortho and para to the activating methoxy group (C5 and C7) and the deactivating fluoro group (C6 and C8, if numbered from the carbonyl group as 1) are key. The directing effects of both substituents would need to be carefully considered. The methoxy group's strong activating effect would likely dominate, directing incoming electrophiles primarily to the C5 position.

Isoindolinone Core: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of the isoindolinone scaffold. nih.govnih.gov For instance, rhodium-catalyzed C-H activation of N-benzoylsulfonamides has been shown to be an efficient method for the synthesis of 3-substituted and 3,3-disubstituted isoindolinones. nih.govelsevierpure.com Similarly, palladium-catalyzed C-H functionalization allows for the synthesis of isoindolinones from carboxamides and carboxylic acids or anhydrides under redox-neutral conditions. acs.org These methods offer high regioselectivity at the C3-position. The electrophilic cyclization of o-(1-alkynyl)benzamides can also lead to the regio- and stereoselective synthesis of isoindolin-1-ones. nih.gov

| Reaction Type | Potential Reagents and Conditions | Expected Regioselectivity | Supporting Evidence |

| N-Alkylation | Alkyl halide, NaH, DMF | N-substitution | General reactivity of lactams |

| C-H Olefination | Styrene, [RhCp*Cl₂]₂, Cu(OAc)₂ | C3-olefination | Rhodium-catalyzed C-H activation of benzamides nih.govnih.gov |

| C-H Arylation | Aryl halide, Pd(OAc)₂, P(o-tol)₃ | C3-arylation | Palladium-catalyzed C-H activation acs.org |

| Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | Substitution at C5 | Directing effects of methoxy and fluoro groups |

| Electrophilic Cyclization | ICl, I₂, NBS on o-alkynylbenzamide precursor | C3-functionalization | Synthesis of substituted isoindolin-1-ones nih.gov |

Stereochemical Control in Isoindolinone Modification Reactions

The introduction of stereocenters, particularly at the C3-position, is of significant interest for the synthesis of biologically active molecules. Several strategies have been developed for the stereoselective functionalization of the isoindolinone core.

Asymmetric catalysis is a key approach to achieving stereochemical control. Enantioselective methods often involve the use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands. For example, the enantioselective [4+1] annulation of benzamides and alkenes catalyzed by a rhodium complex bearing a tunable cyclopentadienyl (B1206354) ligand has been reported to produce isoindolinones with excellent regio- and enantioselectivity. acs.org

Another strategy involves the use of chiral auxiliaries attached to the nitrogen atom, which can direct the stereochemical outcome of subsequent reactions at the C3-position. After the desired transformation, the chiral auxiliary can be removed.

Furthermore, substrate-controlled diastereoselective reactions can be employed when a stereocenter is already present in the molecule. The existing stereocenter can influence the approach of reagents to the prochiral C3-position.

Recent advances in the direct functionalization of isoindolinones to construct 3,3-disubstituted isoindolinones, including those with chiral tetrasubstituted carbon centers, highlight the progress in this area. researchgate.net

| Stereoselective Method | Catalyst/Reagent | Key Feature | Supporting Evidence |

| Enantioselective C-H Functionalization | Chiral Rhodium Complex | Creation of a chiral center at C3 | Asymmetric [4+1] annulation of benzamides acs.org |

| Organocatalytic Asymmetric Reaction | Chiral Phosphoric Acid | Enantioselective addition to N-acyliminium ions | Synthesis of chiral 3,3-disubstituted isoindolinones researchgate.net |

| Diastereoselective Addition | Chiral Auxiliary on Nitrogen | Control of facial selectivity at C3 | General principle in asymmetric synthesis |

Biological and Pharmacological Investigations of 7 Fluoro 6 Methoxyisoindolin 1 One

Assessment of Bioactivity and Potential Therapeutic Applications

Research into the bioactivity of 7-Fluoro-6-methoxyisoindolin-1-one has unveiled its potential across several therapeutic areas. The primary focus has been on its modulatory effects on key biological targets and its influence on inflammatory processes.

Modulatory Effects on Enzyme Activity and Protein Interactions

The compound has demonstrated the ability to modulate the activity of several enzymes and protein complexes, suggesting its potential as a targeted therapeutic agent.

Currently, there is limited publicly available research specifically detailing the modulatory effects of this compound on DNA Polymerase Q activity. Further investigation is required to elucidate any potential interactions and their therapeutic implications.

This compound is recognized as a ligand for Cereblon (CRBN), a crucial component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). nih.gov This interaction is central to the mechanism of immunomodulatory drugs (IMiDs). By binding to CRBN, these molecules can alter the substrate specificity of the CRL4CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. nih.gov This mechanism is particularly relevant in the context of "molecular glue" degraders and Proteolysis Targeting Chimeras (PROTACs), which leverage the E3 ligase machinery to eliminate disease-causing proteins. nih.gov The CRL4CRBN pathway plays a vital role in numerous cellular processes, including signal transduction, cell cycle regulation, and DNA damage response. nih.gov

Table 1: Key Components of the CRL4CRBN Pathway

| Component | Function |

| Cullin 4 (CUL4) | Scaffold protein that assembles the E3 ubiquitin ligase complex. |

| RING-Box Protein 1 (RBX1) | Recruits the E2 ubiquitin-conjugating enzyme. |

| DNA Damage-Binding Protein 1 (DDB1) | Adaptor protein linking the substrate receptor to the CUL4 scaffold. |

| Cereblon (CRBN) | Substrate receptor that determines the specificity of the ligase for its target proteins. |

Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) is a significant area of research for inflammatory diseases. nih.govnih.gov RIPK1 is a critical mediator of cellular inflammatory pathways and programmed cell death (necroptosis) initiated by factors like tumor necrosis factor-alpha (TNF-α). nih.gov The ubiquitination state of RIPK1 is a key determinant of whether a cell initiates an inflammatory response or undergoes apoptosis. nih.gov While specific studies on this compound as a direct inhibitor of RIPK1 are not extensively detailed in the provided results, its structural motifs are relevant to the design of kinase inhibitors. The inhibition of RIPK1 has shown therapeutic potential in models of inflammatory conditions such as rheumatoid arthritis and psoriasis. nih.gov

The γ-aminobutyric acid type A (GABAA) receptor is a primary target for a wide range of clinically important drugs, including sedatives, anxiolytics, and anesthetics. nih.gov These drugs often act as positive allosteric modulators (PAMs), enhancing the effect of the endogenous neurotransmitter GABA. nih.govnih.gov This potentiation of GABAergic neurotransmission leads to a general quieting of the central nervous system. The GABAA receptor is a complex protein with multiple binding sites that can be targeted by various chemical structures. mdpi.com While direct evidence for this compound as a GABAA receptor PAM is not explicitly available in the provided search results, the isoindolinone scaffold is a feature in compounds designed to interact with CNS targets.

Anti-Inflammatory and Immunomodulatory Research Avenues

The potential of this compound in modulating the immune system and inflammatory responses is a key area of investigation. This is often linked to its effects on cytokine production and immune cell activity.

Inflammation is a protective biological response, but its dysregulation can lead to chronic diseases. mdpi.commedchemexpress.com Immunomodulatory drugs can help regulate or normalize the immune system's response. medchemexpress.com Research into the anti-inflammatory and immunomodulatory properties of various compounds often involves assessing their ability to suppress pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. mdpi.comnih.govmdpi.com For instance, some natural compounds have been shown to inhibit the production of these mediators from immune cells. nih.gov The modulation of transcription factors such as NF-κB, which plays a central role in the inflammatory response, is also a key mechanism of action for many anti-inflammatory agents. mdpi.com Given the role of the CRL4CRBN pathway in immune cell function, ligands like this compound are of interest for their potential immunomodulatory effects. nih.gov

Anti-Cancer Research Avenues

The isoindolinone framework is a promising scaffold for the development of novel anti-cancer agents. Studies on various derivatives have shown significant cytotoxic effects against a range of cancer cell lines.

For instance, certain sulfamate (B1201201) derivatives of isoindolinone have been synthesized and evaluated for their anti-cancer properties. One such compound, 2a , demonstrated a dose-dependent cytotoxic effect against the A549 human lung carcinoma cell line nih.govnih.gov. Another study highlighted a ferrocene-substituted isoindolinone derivative, 11h , which proved to be a particularly potent anti-cancer agent with IC₅₀ values of 1.0 µM and 1.5 µM against A549 and MCF-7 (human breast adenocarcinoma) cell lines, respectively researchgate.net.

Furthermore, research into 3-methyleneisoindolinones revealed their potential against head and neck squamous cell carcinoma (HNSCC). Within this series, compound 3n , featuring methyl and bromo substitutions on a pyridyl ring, was identified as the most potent inhibitor acs.org. In the realm of hematological cancers, the derivative 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione showed a pronounced inhibitory effect on the viability of Raji (Burkitt's lymphoma) and K562 (chronic myelogenous leukemia) cells researchgate.net. These findings underscore the potential for isoindolinone derivatives, and by extension this compound, as a basis for the development of new cancer therapies.

Table 1: Anti-Cancer Activity of Selected Isoindolinone Derivatives

| Compound | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 2a | A549 (Lung Carcinoma) | Exhibited dose-dependent cytotoxicity. | nih.govnih.gov |

| 11h | A549, MCF-7 (Breast Adenocarcinoma) | Potent activity with IC₅₀ values of 1.0 µM and 1.5 µM, respectively. | researchgate.net |

| 3n | HNSCC (Head and Neck) | Most potent among a series of 3-methyleneisoindolinones. | acs.org |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's Lymphoma), K562 (Leukemia) | Strong inhibitory effect on cell viability. | researchgate.net |

Neurological and Central Nervous System Applications

Derivatives of the isoindoline (B1297411) and isoindolinone core have been investigated for their potential in treating neurological and central nervous system (CNS) disorders, including neurodegenerative diseases and epilepsy.

One area of focus is neuroprotection. Studies have shown that certain isoindoline-1,3-dione derivatives can protect human SH-SY5Y neuroblastoma cells from oxidative stress, a key factor in diseases like Alzheimer's and Parkinson's tandfonline.comnih.gov. In the context of Alzheimer's disease, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids were designed as acetylcholinesterase (AChE) inhibitors. Among them, para-fluoro substituted compounds 7a and 7f demonstrated the highest potency, with an IC₅₀ of 2.1 μM, and also exhibited neuroprotective effects against H₂O₂-induced cell death in PC12 neurons nih.gov.

The anticonvulsant properties of this chemical class have also been explored. A study of N-arylisoindoline derivatives found that several compounds could protect against pentylenetetrazole-induced seizures in animal models, with some showing efficacy comparable to the established anti-epileptic drug phenytoin (B1677684) researchgate.net. These diverse neurological activities suggest that this compound could be a candidate for further investigation in CNS drug discovery.

Table 2: Neurological Activity of Selected Isoindoline/Isoindolinone Derivatives

| Compound Series/Derivative | Application | Key Findings | Reference |

|---|---|---|---|

| Isoindoline-1,3-dione derivatives | Neuroprotection | Increased viability of SH-SY5Y cells under oxidative stress. | tandfonline.comnih.gov |

| Compounds 7a & 7f | Anti-Alzheimer's | Potent AChE inhibition (IC₅₀ = 2.1 μM) and neuroprotective effects. | nih.gov |

| N-arylisoindoline derivatives | Anticonvulsant | Provided protection against chemically-induced seizures, comparable to phenytoin. | researchgate.net |

Anti-Infective Considerations, including Antiviral and Antiplasmodial Potential

The isoindolinone scaffold has been explored for its potential to combat infectious diseases, with research demonstrating both antiviral and antibacterial properties.

Recently, isoindolinone derivatives containing continuous quaternary carbons were synthesized and found to exhibit antiviral activity against the SARS-CoV-2 3CL protease, a critical enzyme for viral replication rsc.org. This finding opens an avenue for developing novel antiviral agents based on this scaffold.

In terms of antibacterial action, isoindolinones have shown promise against a variety of pathogens. One study found that certain isoindolinones exhibited antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.328 to 3.6 mg/ml against bacteria such as B. subtilis and E. coli . A separate investigation into isoindolin-1-one (B1195906) derivatives containing a piperidine (B6355638) moiety revealed good activity against phytopathogenic bacteria like Pseudomonas syringae and Xanthomonas axonopodis acs.org. The derivative Y8 from this series was particularly effective against Xanthomonas oryzae pv oryzae (Xoo), with an EC₅₀ value of 21.3 μg/mL acs.org. Another study identified compound 2f as having a broad spectrum of antimicrobial activity nih.govnih.gov.

While research highlights antiviral and antibacterial potential, specific studies on the antiplasmodial (antimalarial) activity of isoindolinone derivatives are not prominent in the reviewed literature.

Cellular and Molecular Mechanism of Action Studies

Understanding the mechanism of action is crucial for drug development. Research on isoindolinone derivatives has begun to elucidate the molecular pathways through which they exert their biological effects.

For their anti-cancer effects, multiple mechanisms have been proposed. One identified target is the enzyme carbonic anhydrase; several isoindolinone derivatives were found to be potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and II) nih.govnih.gov. Molecular docking studies suggest other derivatives, such as the ferrocene-substituted compound 11h , may function by binding to the anti-apoptotic protein Bcl-B researchgate.net. In HNSCC cells, 3-methyleneisoindolinones have been shown to induce cell death by generating intracellular oxidative stress, disrupting the mitochondrial membrane potential, causing cell cycle arrest, and ultimately triggering apoptosis acs.org.

In the context of neurological applications, the neuroprotective effects of some derivatives are attributed to the activation of the NRF2 signaling pathway, which leads to a reduction in reactive oxygen species (ROS) and an increase in the expression of antioxidant enzymes tandfonline.comnih.gov. The anti-Alzheimer's potential of certain hybrids is linked to their ability to inhibit acetylcholinesterase at both its catalytic and peripheral active sites nih.gov. The anticonvulsant action of N-arylisoindolines appears to involve interaction with voltage-gated sodium channels researchgate.net.

The anti-infective mechanisms are also varied. The antiviral activity against SARS-CoV-2 is due to the inhibition of the 3CL protease rsc.org. The antibacterial effect of derivative Y8 against Xoo has been shown to involve the collapse of the bacterial cell membrane and the disruption of biofilm formation acs.org. For related compounds, inhibition of bacterial DNA gyrase and topoisomerase IV is a known mechanism .

In Vitro and In Vivo Biological Assays for Efficacy and Selectivity

A variety of standard and specialized biological assays have been employed to evaluate the efficacy and selectivity of isoindolinone derivatives.

In Vitro Assays:

Cytotoxicity and Anti-Cancer Efficacy: Cell viability is commonly assessed using MTT and WST-1 assays against a panel of cancer cell lines (e.g., A549, MCF-7, K562, Raji) and often compared against non-cancerous cell lines (e.g., L929) to determine selectivity nih.govresearchgate.netacs.orgresearchgate.net.

Mechanism of Cell Death: Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a standard method to differentiate between apoptosis and necrosis acs.orgresearchgate.net.

Mitochondrial Health: The JC-1 assay is used to measure changes in mitochondrial membrane potential, a key indicator of cellular stress and apoptosis induction acs.org.

Enzyme Inhibition: Specific assays are used to measure the inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, typically to determine IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values nih.govnih.govnih.gov.

Antimicrobial Activity: The antibacterial efficacy is often determined using broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC) acs.org.

Antiviral Activity: Antiviral effects can be quantified through viral replication assays, such as plaque reduction assays, or through specific enzyme inhibition assays like those for SARS-CoV-2 3CL protease rsc.org.

In Vivo Assays:

Published research on isoindolinone derivatives features more extensive in vitro data than in vivo studies. However, for CNS applications, the anticonvulsant activity of N-arylisoindoline derivatives was successfully evaluated using a pentylenetetrazole (PTZ)-induced seizure model in rodents, a standard preclinical test for anti-epileptic drug candidates researchgate.net.

Table of Compound Names Mentioned

| Name in Article | Chemical Name |

|---|---|

| This compound | This compound |

| 2a | A specific sulfamate derivative of isoindolinone (structure detailed in source) |

| 11h | A specific ferrocene-substituted isoindolinone derivative (structure detailed in source) |

| 3n | A specific 3-methyleneisoindolinone derivative (structure detailed in source) |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione |

| 7a | A specific para-fluoro substituted isoindoline-1,3-dione-N-benzyl pyridinium hybrid (structure detailed in source) |

| 7f | A specific para-fluoro substituted isoindoline-1,3-dione-N-benzyl pyridinium hybrid (structure detailed in source) |

| Y8 | A specific isoindolin-1-one derivative containing a piperidine moiety (structure detailed in source) |

| 2f | A specific sulfamate derivative of isoindolinone (structure detailed in source) |

| Phenytoin | 5,5-Diphenylimidazolidine-2,4-dione |

| Pentylenetetrazole | 6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine |

Computational and Theoretical Chemistry in 7 Fluoro 6 Methoxyisoindolin 1 One Research

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. semanticscholar.org These calculations can elucidate the molecular structure, orbital energies (like HOMO and LUMO), electrostatic potential, and reactivity descriptors. For isoindolinone derivatives, quantum chemical studies can help in understanding their stability, reactivity, and the nature of bonding. semanticscholar.org

While direct quantum chemical data for 7-Fluoro-6-methoxyisoindolin-1-one is sparse, studies on related fluorinated and isoindoline-1,3-dione derivatives show the utility of these methods. semanticscholar.orgresearchgate.net For instance, DFT has been used to analyze the molecular and electronic properties of isoindoline-1,3-dione derivatives, providing insights into their potential as antimycobacterial agents by illustrating their reactivity and stability. semanticscholar.org The introduction of fluorine, a highly electronegative atom, into the isoindolinone scaffold is expected to significantly influence the electronic distribution, which can be precisely modeled using quantum mechanics. researchgate.netarxiv.org Such analyses are foundational for predicting how the molecule might interact with biological targets.

Table 1: Illustrative Quantum Chemical Properties for a Hypothetical Analysis of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; relevant for charge transfer interactions. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; important for electronic transitions. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Influences solubility and binding orientation in a polar environment. |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the types of parameters obtained from quantum chemical calculations.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netnih.govnih.gov This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For the isoindolinone class of compounds, molecular docking has been instrumental in identifying potential biological targets and rationalizing structure-activity relationships (SAR).

Although specific docking studies for this compound were not found, numerous studies on other isoindolinone derivatives highlight the power of this approach. For example, isoindolinone derivatives have been docked into the active sites of enzymes like histone deacetylases (HDACs) and urease to predict their inhibitory potential. nih.govnih.gov In a study on isoindolinone-based HDAC inhibitors, molecular docking was used to rationalize the high potency of the designed compounds. nih.gov Similarly, docking studies on ferrocene-substituted isoindolinones identified their potential to bind to the Bcl-B protein, suggesting anti-cancer activity. researchgate.net These studies typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the ligand-receptor complex.

Table 2: Example of Molecular Docking Results for Isoindolinone Derivatives Against a Target Protein (Illustrative)

| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Isoindolinone-A | -8.5 | TYR201, HIS345, ARG98 |

| Isoindolinone-B | -7.9 | TRP150, LEU301, SER346 |

| Isoindolinone-C | -9.2 | TYR201, HIS345, PHE280 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov By simulating the motions of atoms and molecules, MD can be used to study the conformational flexibility of a ligand, the stability of a ligand-receptor complex, and to calculate binding free energies. nih.gov

In the context of isoindolinone research, MD simulations are a step beyond static docking. They can validate the stability of docking poses and provide a more accurate estimation of binding affinity by considering the dynamic nature of both the ligand and the receptor. For instance, MD simulations have been employed to assess the stability of isoindolin-1-one (B1195906) derivatives complexed with PI3Kγ, a target in gastric carcinoma. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can highlight the importance of water molecules in the binding site. While no specific MD simulation studies on this compound are reported, this technique would be invaluable for assessing its binding stability with potential protein targets.

Predictive Modeling for Structure-Property and Structure-Activity Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov These models are used to predict the activity of new compounds and to guide the design of more potent or selective molecules.

For the isoindolinone scaffold, QSAR studies have been successfully applied. For example, a 3D-QSAR study involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) was conducted on isoindolin-1-one derivatives as PI3Kγ inhibitors. nih.gov Such models generate contour maps that show which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding modifications, thus providing a roadmap for chemical optimization. A QSAR study on this compound and its analogs could elucidate the specific contributions of the fluoro and methoxy (B1213986) groups to its potential biological activity.

Advanced Analytical Methodologies for 7 Fluoro 6 Methoxyisoindolin 1 One and Its Derivatives

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and connectivity within the 7-Fluoro-6-methoxyisoindolin-1-one molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to probe the chemical environment of specific nuclei, such as ¹H (proton), ¹³C, and ¹⁹F.

¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons of the isoindolinone ring, and the methoxy (B1213986) (-OCH3) protons.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure, including the carbonyl carbon (C=O), the aromatic carbons, the methylene carbon, and the methoxy carbon, would correspond to a specific signal.

¹⁹F NMR is particularly important for this compound, as it provides a direct signal for the fluorine atom, confirming its presence and providing information about its electronic environment, which is influenced by adjacent substituents.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the calculation of the molecular formula (C₉H₈FNO₂ for the title compound). bldpharm.com

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Elucidates proton framework | Signals for aromatic protons, a singlet for the methoxy group, and a singlet for the methylene group. |

| ¹³C NMR | Characterizes carbon skeleton | Distinct signals for carbonyl, aromatic, methoxy, and methylene carbons. |

| ¹⁹F NMR | Confirms fluorine presence | A specific signal corresponding to the fluorine atom on the aromatic ring. |

| HRMS | Confirms molecular weight & formula | A precise mass measurement corresponding to the molecular formula C₉H₈FNO₂. bldpharm.com |

Chromatographic Separations and Purity Assessment in Research

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is the most common method for the purity analysis of isoindolinone derivatives. researchgate.netcellulosechemtechnol.ro

The principle of HPLC involves passing the sample (dissolved in a mobile phase) through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For compounds like this compound, a reversed-phase HPLC method is typically employed.

Stationary Phase: A nonpolar stationary phase, most commonly octadecylsilyl (ODS or C18) silica (B1680970) gel, is used. cellulosechemtechnol.ro

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used. The composition of the mobile phase can be adjusted (gradient or isocratic elution) to achieve optimal separation.

Detection: A UV detector is commonly used, as the aromatic ring system of the isoindolinone core absorbs ultraviolet light at specific wavelengths. cellulosechemtechnol.ro

The result of an HPLC analysis is a chromatogram, which shows peaks corresponding to different components. The purity is determined by calculating the area of the peak for the main compound relative to the total area of all peaks. Commercial suppliers often use HPLC or Ultra-Performance Liquid Chromatography (UPLC) to specify the purity of this compound. bldpharm.com

| Parameter | Typical Condition | Purpose |

| Technique | Reversed-Phase HPLC | Separates compounds based on polarity. |

| Column | Octadecylsilyl (C18), 5 µm particle size | Provides a nonpolar stationary phase for interaction. cellulosechemtechnol.ro |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Elutes the compound from the column. researchgate.netcellulosechemtechnol.ro |

| Detection | UV Absorbance (e.g., at 215 or 270 nm) | Quantifies the compound as it elutes. researchgate.netcellulosechemtechnol.ro |

| Output | Chromatogram showing retention time and peak area | Used to identify the compound and assess its purity. |

Crystallographic Analysis of Isoindolinone Compounds

While the specific crystal structure of this compound is not detailed in the provided search results, the analysis of structurally related compounds provides significant insight into the expected findings. For instance, crystallographic studies on other substituted isoindolinones and related heterocyclic systems like quinazolinones reveal key structural features. researchgate.netnih.govacs.org

The analysis of 7-Fluoro-6-nitroquinazolin-4(3H)-one, which shares a similar fluorinated aromatic ring, shows an essentially planar quinazolinone unit. nih.govresearchgate.net In its crystal structure, molecules are stabilized by intermolecular hydrogen bonds. nih.govresearchgate.net Similarly, the crystal structure of an isoindolinone would reveal the planarity of the fused ring system and the geometry of the substituents. The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the amide N-H group and the carbonyl oxygen, which dictate the crystal packing. researchgate.net

| Parameter | Information Obtained | Example from a Related Compound (7-Fluoro-6-nitroquinazolin-4(3H)-one) nih.gov |

| Crystal System | The symmetry of the unit cell. | Triclinic |

| Space Group | The specific symmetry elements of the crystal. | P-1 |

| Unit Cell Dimensions | The size and shape of the repeating unit. | a = 5.6360 Å, b = 8.409 Å, c = 8.674 Å, α = 79.38°, β = 89.23°, γ = 83.83° |

| Molecular Geometry | Precise bond lengths and angles. | The quinazolinone system is nearly planar. |

| Intermolecular Forces | Hydrogen bonds, van der Waals interactions. | Stabilized by N—H⋯O and C—H⋯O hydrogen bonds. |

Patent Landscape and Intellectual Property Considerations for 7 Fluoro 6 Methoxyisoindolin 1 One

Analysis of Patented Isoindolinone Derivatives with Biological Relevance

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous patented compounds with a wide array of biological activities. These patents highlight the versatility of the isoindolinone core and its potential for therapeutic intervention in various diseases.

A notable area of patent activity involves isoindolinone derivatives as modulators of protein degradation. For instance, patents have been granted for substituted isoindolinones that function as modulators of cereblon-mediated neo-substrate recruitment. google.comgoogle.com These compounds are designed to induce the degradation of specific target proteins implicated in diseases such as cancer. The patents describe novel compounds that bind to the E3 ubiquitin ligase cereblon (CRBN), effectively hijacking the ubiquitin-proteasome system to eliminate disease-causing proteins. google.comgoogle.com This approach has shown promise in targeting transcription factors like c-Myc, which are crucial for the proliferation of various cancer cells, including those in glioma, lung cancer, and breast cancer. google.com

Another significant therapeutic area for patented isoindolinone derivatives is in the treatment of neurodegenerative diseases. One patent discloses novel isoindoline (B1297411) compounds that act as sigma-2 receptor antagonists. google.com These compounds have been shown to inhibit the detrimental effects of soluble amyloid-beta (Aβ) peptides, which are associated with synapse loss and cognitive decline in Alzheimer's disease. google.com The patent covers the use of these compounds in methods for treating cognitive decline and other neurodegenerative disorders by modulating membrane trafficking changes in neuronal cells. google.com

Furthermore, isoindolinone derivatives have been patented as inhibitors of caspases, a family of proteases that play a critical role in apoptosis (programmed cell death) and inflammation. A Korean patent application describes novel isoindolinone derivative compounds that exhibit excellent activity as caspase inhibitors. google.com These compounds have been shown to reduce interleukin-1β (IL-1β) levels and cell death, suggesting their potential use in the prevention or treatment of caspase-related diseases. google.com

The following table provides a summary of selected patents for isoindolinone derivatives with demonstrated biological relevance:

Interactive Data Table: Patented Isoindolinone Derivatives| Patent Number | Title | Assignee/Applicant | Biological Relevance/Therapeutic Focus |

|---|---|---|---|

| US11691947B2 | Isoindoline compositions and methods for treating neurodegenerative disease | Not specified in abstract | Sigma-2 receptor antagonists for the treatment of neurodegenerative diseases, particularly those associated with amyloid-beta pathology like Alzheimer's disease. google.com |

| WO2020118098A1 | Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment | Not specified in abstract | Modulators of the E3 ligase cereblon to induce degradation of neo-substrates for therapeutic purposes, particularly in cancer. google.com |

| WO2021069705A1 | Isoindolinone compounds | Not specified in abstract | Modulators of cereblon for the treatment of diseases associated with GSPT1, including various cancers like glioma, lung cancer, and breast cancer. google.com |

| KR20230106073A | Novel isoindolinone derivative compounds as caspase inhibitors | Not specified in abstract | Caspase inhibitors for the prevention or treatment of caspase-related diseases by reducing interleukin-1β and cell death. google.com |

| CA2127374A1 | Novel derivative of isoindolinone, its preparation and pharmaceutical compositions containing it | Research Corporation Technologies, Inc. | The patent application covers novel isoindolinone derivatives and their pharmaceutical compositions, with a focus on their preparation. google.com |

| US4371467A | Process for producing isoindolinone pigments | DIC Corp | Focuses on the production of isoindolinone pigments with improved weatherability, hiding power, and dispersibility for use in paints and plastics. google.com |

Emerging Trends in Isoindolinone Patent Applications and Therapeutic Focus

The recent patent landscape for isoindolinone derivatives reveals several emerging trends that point to the future direction of research and development in this area. A key trend is the increasing focus on targeted therapies, particularly in oncology. The development of molecular glues and proteolysis-targeting chimeras (PROTACs) that incorporate the isoindolinone scaffold to hijack the ubiquitin-proteasome system is a prominent example. google.comgoogle.com This strategy allows for the selective degradation of previously "undruggable" protein targets, opening up new avenues for cancer treatment.

Another significant trend is the application of artificial intelligence (AI) in the discovery and development of new isoindolinone-based drugs. lexisnexisip.com AI and machine learning algorithms are being used to analyze large datasets, predict the biological activity of novel compounds, and optimize their pharmacological properties. This approach has the potential to accelerate the drug discovery process and lead to the identification of more effective and safer therapeutic agents. lexisnexisip.com

Furthermore, there is a growing interest in the development of isoindolinone derivatives for a broader range of therapeutic applications beyond oncology and neurodegenerative diseases. Research is exploring their potential as antimicrobial, anti-inflammatory, and analgesic agents. researchgate.netmdpi.comnih.gov For instance, some studies have reported on isoindolinone derivatives with significant antimicrobial activity against various bacterial and fungal strains. nih.govresearchgate.net

The convergence of different scientific disciplines is also shaping the patent landscape. Innovations in nanotechnology are being combined with isoindolinone chemistry to create novel drug delivery systems. For example, solid lipid nanoparticles (SLNs) are being investigated to enhance the delivery and bioavailability of therapeutic agents, including those based on the isoindolinone scaffold, for ocular diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Fluoro-6-methoxyisoindolin-1-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation reactions. For example, fluorination can be achieved using fluorinating agents like Selectfluor, while methoxylation may employ nucleophilic substitution with methoxide ions. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (often 60–80°C), and reaction time (monitored via TLC/HPLC). Yield optimization may require iterative adjustments of stoichiometry and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation:

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy groups at δ ~3.8 ppm).

- ¹⁹F NMR : Confirms fluorine substitution (chemical shifts vary based on electronic environment).

- IR Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What bioassays are commonly used to evaluate the biological activity of isoindolinone derivatives?

- Methodological Answer : In vitro assays include:

- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination via fluorogenic substrates).

- Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7).

- Binding Affinity : Surface Plasmon Resonance (SPR) or ITC for target-ligand interactions.

Positive controls (e.g., staurosporine for kinase inhibition) and statistical validation (n ≥ 3 replicates) are mandatory .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from impurities or stereochemical ambiguities. Strategies include:

- Purification : Re-crystallization (e.g., using ethanol/water) or preparative HPLC.

- Computational Validation : Density Functional Theory (DFT) simulations to predict NMR chemical shifts.

- Cross-Technique Corroboration : Pairing MS/MS fragmentation with IR data to confirm functional groups.

Document all raw data and consult crystallography (if single crystals are obtainable) .

Q. What strategies improve yield in multi-step syntheses of fluorinated isoindolinones?

- Methodological Answer :

- Stepwise Optimization : Isolate intermediates after each step (e.g., bromination → methoxylation) to minimize side reactions.

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield.

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress .

Q. How do electronic effects of the methoxy and fluorine substituents influence the compound’s reactivity?

- Methodological Answer :

- Methoxy Group : Acts as an electron-donating group (EDG), activating the aromatic ring toward electrophilic substitution.

- Fluorine : Electron-withdrawing by induction, deactivating the ring but directing electrophiles to meta/para positions.

Computational studies (e.g., Hammett σ constants or Fukui indices) quantify these effects. Experimental validation via substituent scrambling (e.g., replacing -OCH₃ with -Cl) can isolate electronic contributions .

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (4-parameter logistic model) to calculate EC₅₀/IC₅₀.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Quality Control : Use Grubbs’ test to identify outliers in replicate experiments.

Software tools include GraphPad Prism or R packages (e.g.,drcfor dose-response analysis) .

Data Reporting and Reproducibility

Q. How should researchers address irreproducible biological activity in isoindolinone derivatives?

- Methodological Answer :

- Batch Consistency : Verify compound purity (>95% by HPLC) and storage conditions (-20°C under argon).

- Assay Conditions : Standardize cell passage number, serum concentration, and incubation time.

- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only controls.

Disclose all experimental variables in supplementary materials .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Specify exact molar ratios, solvent grades, and equipment (e.g., Schlenk line for air-sensitive steps).

- Characterization Data : Provide full spectral data (NMR, IR, HRMS) for intermediates and final products.

- Error Reporting : Note failed attempts (e.g., alternative catalysts or temperatures) to guide future work.

Follow journal guidelines (e.g., Medicinal Chemistry Research) for supplementary information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.